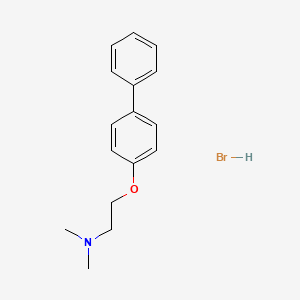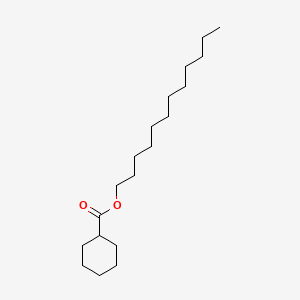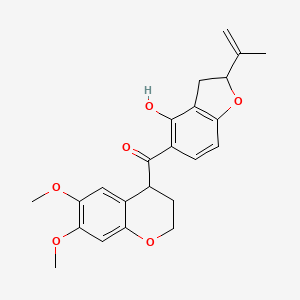
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl, also known as rotenol, is a complex organic compound with significant biological and chemical properties. This compound is characterized by its unique structure, which includes a benzofuran and chroman ring system, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate. This is followed by a series of reactions involving various sodium azides under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the benzofuran and chroman rings .
Scientific Research Applications
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with various enzymes involved in metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Similar in structure but lacks the benzofuran ring.
Indole Derivatives: Share some structural similarities but differ in their biological activities.
Diaryl Ketones: Have similar functional groups but different ring structures .
Uniqueness
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl is unique due to its combined benzofuran and chroman ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
3276-12-8 |
|---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)-(4-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C23H24O6/c1-12(2)18-10-16-17(29-18)6-5-14(23(16)25)22(24)13-7-8-28-19-11-21(27-4)20(26-3)9-15(13)19/h5-6,9,11,13,18,25H,1,7-8,10H2,2-4H3 |
InChI Key |
PNGWMVLNWUQYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2O)C(=O)C3CCOC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


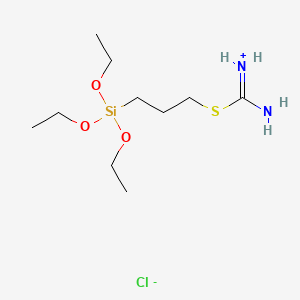


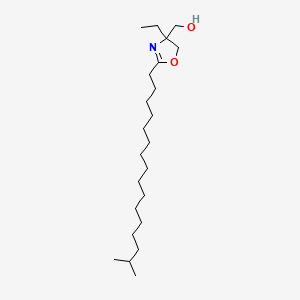
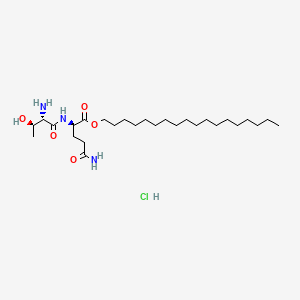
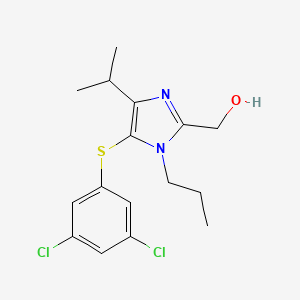
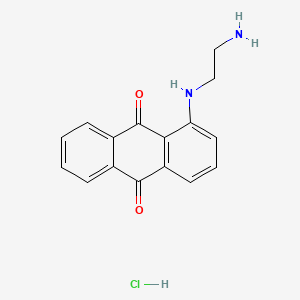
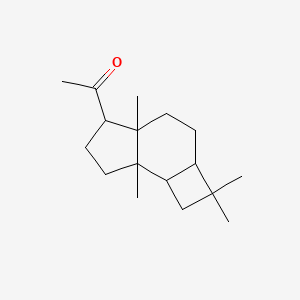
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
